molecular formula C18H26N2O4 B582006 (S)-1-Cbz-3-Boc-Aminopiperidine CAS No. 876379-22-5

(S)-1-Cbz-3-Boc-Aminopiperidine

Cat. No. B582006
Key on ui cas rn: 876379-22-5
M. Wt: 334.416
InChI Key: SIONIIVXRCVHFL-HNNXBMFYSA-N
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Patent
US07192952B2

Procedure details

(R)N-CBz nipecotic acid (86 g, 327 mmol) was dissolved in toluene (100 ml) and evaporated to dryness three times. tert. Butanol (1000 ml, 10.5 mmol) and triethylamine (50.1 ml, 359 mmol) were added to the reaction mixture. The reaction mixture was stirred for 30 min., and DPPA (98.5 ml, 457 mmol) was added over 15 min. The reaction mixture was heated to 100° C. overnight. After cooling, the solvent was removed by evaporation in vacuo, and water (200 ml) was added. After overnight stirring at RT the product was isolated by filtration, and stirred with EtOAc (250 ml) for one hour. The EtOAc solution was filtered and evaporated in vacuo to give the crude product as a white solid. This material was dissolved in hot EtOAc (200 ml), and cooled to 5° C. overnight. The precipitated product was isolated by filtration, washed with cold EtOAc and dried.
Quantity
86 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step Two
Quantity
50.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
98.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([N:11]1[CH2:19][CH2:18][CH2:17][C@@H:13](C(O)=O)[CH2:12]1)([O:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:2].[C:20]([OH:24])([CH3:23])([CH3:22])[CH3:21].C([N:27]([CH2:30]C)CC)C.C1C=CC(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:39])=CC=1>C1(C)C=CC=CC=1.CCOC(C)=O>[CH2:4]([O:3][C:1]([N:11]1[CH2:19][CH2:18][CH2:17][CH:13]([NH:27][C:30]([O:24][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:39])[CH2:12]1)=[O:2])[C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
86 g
Type
reactant
Smiles
C(=O)(OCC1=CC=CC=C1)N1C[C@H](C(=O)O)CCC1
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
1000 mL
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
50.1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
98.5 mL
Type
reactant
Smiles
C=1C=CC(=CC1)P(=O)(C=2C=CC=CC2)N=[N+]=[N-]
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 30 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated to dryness three times
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation in vacuo, and water (200 ml)
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
After overnight stirring at RT the product
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
was isolated by filtration
FILTRATION
Type
FILTRATION
Details
The EtOAc solution was filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)N1CC(CCC1)NC(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07192952B2

Procedure details

(R)N-CBz nipecotic acid (86 g, 327 mmol) was dissolved in toluene (100 ml) and evaporated to dryness three times. tert. Butanol (1000 ml, 10.5 mmol) and triethylamine (50.1 ml, 359 mmol) were added to the reaction mixture. The reaction mixture was stirred for 30 min., and DPPA (98.5 ml, 457 mmol) was added over 15 min. The reaction mixture was heated to 100° C. overnight. After cooling, the solvent was removed by evaporation in vacuo, and water (200 ml) was added. After overnight stirring at RT the product was isolated by filtration, and stirred with EtOAc (250 ml) for one hour. The EtOAc solution was filtered and evaporated in vacuo to give the crude product as a white solid. This material was dissolved in hot EtOAc (200 ml), and cooled to 5° C. overnight. The precipitated product was isolated by filtration, washed with cold EtOAc and dried.
Quantity
86 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step Two
Quantity
50.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
98.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([N:11]1[CH2:19][CH2:18][CH2:17][C@@H:13](C(O)=O)[CH2:12]1)([O:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:2].[C:20]([OH:24])([CH3:23])([CH3:22])[CH3:21].C([N:27]([CH2:30]C)CC)C.C1C=CC(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:39])=CC=1>C1(C)C=CC=CC=1.CCOC(C)=O>[CH2:4]([O:3][C:1]([N:11]1[CH2:19][CH2:18][CH2:17][CH:13]([NH:27][C:30]([O:24][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:39])[CH2:12]1)=[O:2])[C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
86 g
Type
reactant
Smiles
C(=O)(OCC1=CC=CC=C1)N1C[C@H](C(=O)O)CCC1
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
1000 mL
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
50.1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
98.5 mL
Type
reactant
Smiles
C=1C=CC(=CC1)P(=O)(C=2C=CC=CC2)N=[N+]=[N-]
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 30 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated to dryness three times
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation in vacuo, and water (200 ml)
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
After overnight stirring at RT the product
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
was isolated by filtration
FILTRATION
Type
FILTRATION
Details
The EtOAc solution was filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)N1CC(CCC1)NC(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07192952B2

Procedure details

(R)N-CBz nipecotic acid (86 g, 327 mmol) was dissolved in toluene (100 ml) and evaporated to dryness three times. tert. Butanol (1000 ml, 10.5 mmol) and triethylamine (50.1 ml, 359 mmol) were added to the reaction mixture. The reaction mixture was stirred for 30 min., and DPPA (98.5 ml, 457 mmol) was added over 15 min. The reaction mixture was heated to 100° C. overnight. After cooling, the solvent was removed by evaporation in vacuo, and water (200 ml) was added. After overnight stirring at RT the product was isolated by filtration, and stirred with EtOAc (250 ml) for one hour. The EtOAc solution was filtered and evaporated in vacuo to give the crude product as a white solid. This material was dissolved in hot EtOAc (200 ml), and cooled to 5° C. overnight. The precipitated product was isolated by filtration, washed with cold EtOAc and dried.
Quantity
86 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step Two
Quantity
50.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
98.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([N:11]1[CH2:19][CH2:18][CH2:17][C@@H:13](C(O)=O)[CH2:12]1)([O:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:2].[C:20]([OH:24])([CH3:23])([CH3:22])[CH3:21].C([N:27]([CH2:30]C)CC)C.C1C=CC(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:39])=CC=1>C1(C)C=CC=CC=1.CCOC(C)=O>[CH2:4]([O:3][C:1]([N:11]1[CH2:19][CH2:18][CH2:17][CH:13]([NH:27][C:30]([O:24][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:39])[CH2:12]1)=[O:2])[C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
86 g
Type
reactant
Smiles
C(=O)(OCC1=CC=CC=C1)N1C[C@H](C(=O)O)CCC1
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
1000 mL
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
50.1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
98.5 mL
Type
reactant
Smiles
C=1C=CC(=CC1)P(=O)(C=2C=CC=CC2)N=[N+]=[N-]
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 30 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated to dryness three times
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation in vacuo, and water (200 ml)
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
After overnight stirring at RT the product
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
was isolated by filtration
FILTRATION
Type
FILTRATION
Details
The EtOAc solution was filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)N1CC(CCC1)NC(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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